6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline
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Overview
Description
6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as 2-aminobenzonitrile and formamide, under acidic or basic conditions.
Piperidine Substitution: The piperidine moiety can be introduced by reacting the chlorinated quinazoline with 4-(pyrazin-2-yloxy)methylpiperidine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The pyrazin-2-yloxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while hydrolysis can produce hydroxylated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety, known for their pharmacological properties.
Pyrazine Derivatives: Compounds with the pyrazine ring, which exhibit various biological activities.
Uniqueness
6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. The presence of the pyrazin-2-yloxy group and the piperidine moiety in the quinazoline scaffold enhances its potential for diverse biological activities.
Properties
Molecular Formula |
C18H18ClN5O |
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Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline |
InChI |
InChI=1S/C18H18ClN5O/c19-14-1-2-16-15(9-14)18(23-12-22-16)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2 |
InChI Key |
IGPVFFBTEXQIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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